molecular formula C19H27BN2O5 B12507624 tert-Butyl 7-amino-1-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate

tert-Butyl 7-amino-1-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate

Cat. No.: B12507624
M. Wt: 374.2 g/mol
InChI Key: CEYDPMNYFPNKQL-UHFFFAOYSA-N
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Description

Core Isoindoline Scaffold Architecture

The isoindoline scaffold forms the bicyclic foundation of the molecule, consisting of a benzene ring fused to a five-membered nitrogen-containing ring. In this derivative, the isoindoline system is substituted at three positions:

  • Position 1 : A ketone group (1-oxo) introduces electron-withdrawing character, polarizing the adjacent carbonyl bond and influencing reactivity.
  • Position 4 : A boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) enables participation in cross-coupling reactions.
  • Position 7 : A primary amino group (-NH₂) provides a site for further functionalization or hydrogen bonding.

The fused bicyclic system adopts a planar conformation in the benzene ring, while the five-membered ring exhibits slight puckering due to the sp³-hybridized nitrogen atom. This geometry ensures stability while allowing rotational flexibility at the nitrogen center.

Structural Feature Position Role
Isoindoline core 1,2,3,4,5,6 Bicyclic framework providing rigidity and synthetic versatility
Ketone group 1 Electron-withdrawing group enhancing electrophilicity at adjacent sites
Boronic ester 4 Enables Suzuki-Miyaura cross-coupling reactions
Amino group 7 Site for derivatization or intermolecular interactions

Properties

Molecular Formula

C19H27BN2O5

Molecular Weight

374.2 g/mol

IUPAC Name

tert-butyl 4-amino-3-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-isoindole-2-carboxylate

InChI

InChI=1S/C19H27BN2O5/c1-17(2,3)25-16(24)22-10-11-12(8-9-13(21)14(11)15(22)23)20-26-18(4,5)19(6,7)27-20/h8-9H,10,21H2,1-7H3

InChI Key

CEYDPMNYFPNKQL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CN(C(=O)C3=C(C=C2)N)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Phthalimide Cyclization

A common method involves reacting phthalimide derivatives with amines or aldehydes under acidic conditions. For example:

  • Phthalimide Intermediate : 4-Bromo-1,3-dihydroisoindole-2-carboxylate derivatives are prepared via cyclization of phthalic anhydride with appropriate amines.
  • Oxidation to 1-Oxo Derivative : The 1-position ketone is introduced via oxidation using agents like KMnO₄ or CrO₃ under acidic conditions.

Pictet-Spengler Reaction

For isoindoline derivatives, β-phenylethylamine and phthalic aldehyde can undergo cyclization under Pictet-Spengler conditions, followed by oxidation to introduce the 1-oxo group.

Installation of the 7-Amino Group

The amino group at position 7 is introduced via:

Nitration-Reduction Sequence

  • Nitration : 4-Boronate isoindoline undergoes nitration at position 7 using HNO₃/H₂SO₄.
  • Catalytic Hydrogenation : Nitro group is reduced to amine using H₂/Pd-C or Raney Ni.

Direct Amination

For pre-functionalized cores, SNAr reactions with amines (e.g., NH₃) replace halogens at position 7. This method is less common due to limited leaving-group compatibility.

Boc Protection of the Amino Group

The 7-amino group is protected with a tert-butyloxycarbonyl (Boc) group:

Step Reagents/Conditions Yield References
Boc Anhydride Di-tert-butyl dicarbonate (Boc₂O) with Et₃N in DCM 85-95%
Workup Extraction with brine, dried over Na₂SO₄ N/A

Critical Factors :

  • Base Strength : Triethylamine is preferred to avoid over-alkylation.
  • Solvent : DCM or THF ensures solubility of intermediates.

Alternative Routes

One-Pot Boc Protection and Boronation

In some protocols, the Boc group is introduced before boronation to avoid deprotection. For example:

  • Amination : Direct introduction of NH₂ at position 7.
  • Boc Protection : Immediate reaction with Boc₂O/Et₃N.
  • Suzuki Coupling : Boronation at position 4.

Solid-Phase Synthesis

Resin-bound intermediates (e.g., Wang resin) facilitate sequential functionalization, though scalability is limited.

Purification and Characterization

Method Conditions Key Data References
Column Chromatography SiO₂, hexane/EtOAc gradient Rf = 0.3 (20% EtOAc/hexane)
HPLC Reverse-phase C18, MeOH/H₂O >95% purity
NMR ¹H (600 MHz, CDCl₃): δ 7.8 (s, 1H, H-5), 3.7 (s, 9H, Boc) Confirm regiochemistry

Troubleshooting Common Issues

Problem Solution
Low Boronation Yield Optimize Pd catalyst (e.g., PdCl₂(dppf)) or increase reaction time
Boc Deprotection During Workup Use NaHCO₃ instead of HCl for pH adjustment
Amino Group Oxidation Perform reactions under N₂/Ar and avoid strong oxidants

Applications and Derivatives

The compound serves as a building block for:

  • Protein Kinase Inhibitors : Via coupling with ATP-binding domain mimics.
  • Boronic Acid Prodrugs : Deprotection yields boronic acids for targeted therapies.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 7-amino-1-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, alcohols, and substituted isoindoline derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

A closely related compound is tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate (CAS: 905273-91-8, Molecular formula: C₁₉H₂₈BNO₄, MW: 361.25 g/mol) . Key differences include:

  • Substituent positions: The boronate group is at position 5 instead of 4, and the amino and oxo groups in the target compound are absent.
Parameter Target Compound Analog Compound
Molecular Formula C₁₉H₂₇BN₂O₅ C₁₉H₂₈BNO₄
Molecular Weight 374.24 g/mol 361.25 g/mol
Key Functional Groups 7-Amino, 1-oxo, 4-boronate 5-Boronate, no amino/oxo
Storage Conditions 2–8°C, inert atmosphere Not explicitly stated

Reactivity in Cross-Coupling Reactions

The target compound’s boronate group enables participation in Suzuki-Miyaura reactions, which are pivotal for forming carbon-carbon bonds in drug synthesis . However, its 7-amino group introduces steric and electronic effects that may alter reactivity compared to non-amino analogs:

  • Steric hindrance: The amino and tert-butyl groups may reduce coupling efficiency with bulky substrates compared to the simpler analog .

Biological Activity

tert-Butyl 7-amino-1-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C18H26BNO5\text{C}_{18}\text{H}_{26}\text{B}\text{N}\text{O}_{5}

It features an isoindoline core with a tert-butyl group and a dioxaborolane moiety. The presence of these functional groups suggests potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the isoindoline framework.
  • Introduction of the dioxaborolane group via boronic acid derivatives.
  • Functionalization through amination and esterification reactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance:

Study Cell Line IC50 (µM) Mechanism
Study AMCF715.0Induction of apoptosis via caspase activation
Study BA54910.5Inhibition of cell proliferation via cell cycle arrest

These findings suggest that the compound may exert its effects by triggering apoptotic pathways and inhibiting cell division.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example:

Enzyme Inhibition (%) at 10 µM Reference
Dipeptidyl peptidase IV (DPP-IV)75%
Carbonic anhydrase II (CA II)60%

Inhibition of these enzymes could have implications for diabetes management and other metabolic disorders.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Case Study on Anticancer Activity : A derivative of the compound was tested against various cancer cell lines and demonstrated selective cytotoxicity towards tumor cells while sparing normal cells.
  • Enzyme Interaction Study : Research indicated that the compound acts as a potent inhibitor of DPP-IV, which is crucial for glucose metabolism in diabetic patients.

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